molecular formula C22H17N3O3S2 B5063450 3-allyl-5-{[1-(2-nitrobenzyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one

3-allyl-5-{[1-(2-nitrobenzyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B5063450
M. Wt: 435.5 g/mol
InChI Key: QVANCSIMFNFTSA-NDENLUEZSA-N
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Description

The compound “3-allyl-5-{[1-(2-nitrobenzyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one” is a complex organic molecule that contains several functional groups and rings, including an indole ring, a thiazolidinone ring, and a nitrobenzyl group. These types of compounds are often studied for their potential biological activities .


Molecular Structure Analysis

The exact molecular structure of this compound would need to be determined through techniques such as X-ray crystallography .

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. For example, some thiazolidinone derivatives have been found to have antidiabetic activity, potentially through inhibition of certain enzymes .

properties

IUPAC Name

(5Z)-5-[[1-[(2-nitrophenyl)methyl]indol-3-yl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O3S2/c1-2-11-24-21(26)20(30-22(24)29)12-16-14-23(19-10-6-4-8-17(16)19)13-15-7-3-5-9-18(15)25(27)28/h2-10,12,14H,1,11,13H2/b20-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVANCSIMFNFTSA-NDENLUEZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C(=CC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4[N+](=O)[O-])SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN1C(=O)/C(=C/C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4[N+](=O)[O-])/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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